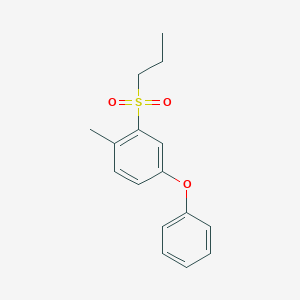
1-Methyl-4-phenoxy-2-(propane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-phenoxy-2-(propane-1-sulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a methyl group, a phenoxy group, and a propane-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-phenoxy-2-(propane-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. The process begins with the preparation of the benzene ring, followed by the introduction of the methyl, phenoxy, and propane-1-sulfonyl groups. Common reagents used in these reactions include methyl iodide, phenol, and propane-1-sulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-phenoxy-2-(propane-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonyl hydrides or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
1-Methyl-4-phenoxy-2-(propane-1-sulfonyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methyl-4-phenoxy-2-(propane-1-sulfonyl)benzene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological responses. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenoxybenzene: Lacks the propane-1-sulfonyl group, resulting in different chemical and biological properties.
1-Methyl-4-(propane-1-sulfonyl)benzene: Lacks the phenoxy group, affecting its reactivity and applications.
4-Phenoxy-2-(propane-1-sulfonyl)benzene: Lacks the methyl group, leading to variations in its chemical behavior
Uniqueness
The presence of the methyl, phenoxy, and propane-1-sulfonyl groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research .
Properties
CAS No. |
61166-62-9 |
|---|---|
Molecular Formula |
C16H18O3S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-methyl-4-phenoxy-2-propylsulfonylbenzene |
InChI |
InChI=1S/C16H18O3S/c1-3-11-20(17,18)16-12-15(10-9-13(16)2)19-14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
BDOBPIRXZRTBRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


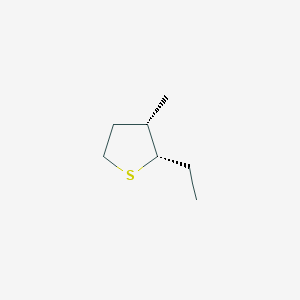
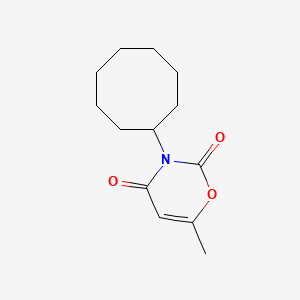
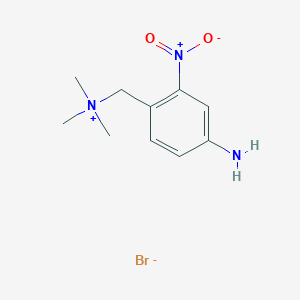
![7-Fluorotetrazolo[1,5-a]quinoxaline](/img/structure/B14582351.png)
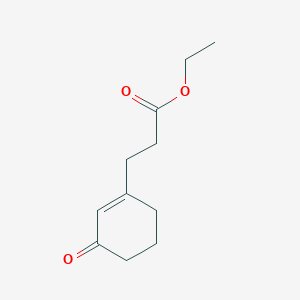
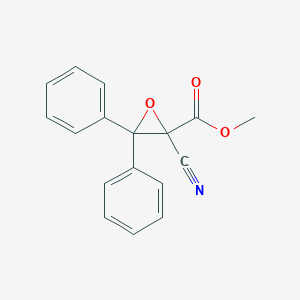
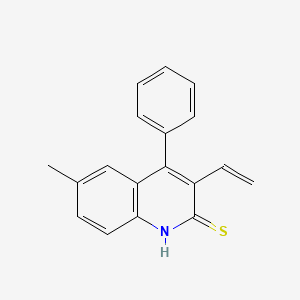
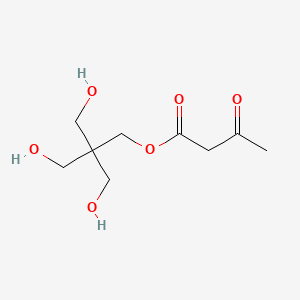
![1-[5-(4-Bromophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B14582399.png)
![(2S,5S)-2,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14582411.png)
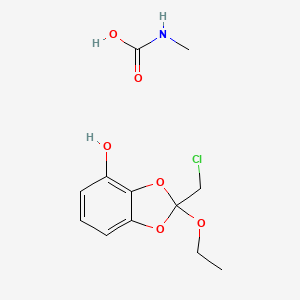
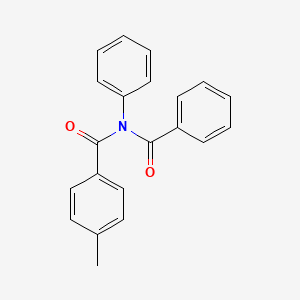
![4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol](/img/structure/B14582420.png)
![6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B14582424.png)
